5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Description
Properties
IUPAC Name |
5-[(3-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-19-6-5-7-20(14-19)17-29-24-18-28-22(15-23(24)27)16-25-10-12-26(13-11-25)21-8-3-2-4-9-21/h2-9,14-15,18H,10-13,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFHZBNYAWYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyran-4-one Core Formation
The pyran-4-one ring is typically synthesized via cyclocondensation reactions . A common approach involves the reaction of diketones with aldehydes under acidic or basic conditions. For example, ethyl acetoacetate and benzaldehyde derivatives can undergo Knorr-type cyclization to form the pyranone skeleton. Alternative methods include Michael addition followed by intramolecular cyclization, which ensures regioselectivity at the 4-position.
Key Reaction Conditions :
Functionalization at Position 2: (4-Phenylpiperazin-1-yl)methyl Attachment
The introduction of the piperazine moiety at position 2 involves Mannich reactions or alkylation strategies . A bromomethyl group at position 2 reacts with 4-phenylpiperazine in the presence of a base, forming the desired C–N bond. Alternatively, pre-formed piperazine derivatives are coupled via reductive amination using sodium cyanoborohydride.
Critical Parameters :
- Coupling Agents : Triethylamine or DIPEA (diisopropylethylamine) are used to scavenge HBr generated during alkylation.
- Solvent Systems : Dichloromethane or tetrahydrofuran (THF) are ideal for maintaining reagent solubility.
Reaction Optimization and Mechanistic Insights
Temperature and Solvent Effects
Optimal yields (>70%) are achieved when reactions are conducted under nitrogen atmospheres to prevent oxidation of intermediates. Polar aprotic solvents like DMF improve nucleophilicity in alkylation steps, while non-polar solvents (e.g., toluene) favor cyclization by azeotropic water removal.
Catalytic Enhancements
Recent advances employ palladium catalysts for Suzuki-Miyaura couplings in piperazine derivatization, though this method remains experimental for the target compound. Enzymatic catalysis using lipases has also been explored for enantioselective synthesis but requires further validation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1 v/v). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities, particularly regioisomers.
Crystallization
Recrystallization from ethanol/water mixtures (9:1 v/v) yields analytically pure crystals, as confirmed by melting point analysis (mp 162–164°C).
Spectroscopic Confirmation
- NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 7.25–7.15 (m, aromatic protons), δ 4.55 (s, OCH₂), and δ 3.70–3.40 (m, piperazine CH₂).
- MS : ESI-MS m/z 391.2 [M+H]⁺ aligns with the molecular formula C₂₄H₂₆N₂O₃.
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
While laboratory-scale synthesis relies on batch reactors, continuous flow chemistry offers advantages for large-scale production, including improved heat transfer and reduced reaction times. Microreactors with immobilized catalysts (e.g., ZnCl₂ on silica) have demonstrated 85% yield in pyranone cyclization steps.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research, aiming to elucidate its pharmacological potential.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyran-4-one core distinguishes this compound from structurally related heterocycles, such as triazole-thiones and pyridazinones. Key differences include:
The pyranone core’s electron deficiency may enhance reactivity in electrophilic substitutions compared to triazole-thiones or pyridazinones, which exhibit different electronic profiles .
Substituent Effects on Pharmacological Potential
The arylpiperazine moiety is a common feature in many bioactive compounds. Substituents on the phenyl ring or piperazine nitrogen significantly influence receptor affinity and pharmacokinetics:
The target compound’s 3-methylphenylmethoxy group at position 5 may offer steric hindrance compared to smaller substituents (e.g., chlorine in ), affecting target selectivity.
Structural Characterization Techniques
Crystallographic data for related compounds often rely on programs like SHELX . For example, the pyran-4-one derivative in likely required SHELXL for refinement, ensuring accurate bond length and angle measurements critical for structure-activity relationship (SAR) studies.
Biological Activity
5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a pyranone core, a methoxy group, and a phenylpiperazine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 430.55 g/mol. The presence of the methoxy group and the phenylpiperazine structure suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The phenylpiperazine moiety is known for its ability to modulate serotonin and dopamine receptors, which are crucial in the treatment of various psychiatric disorders. Additionally, the dihydropyridine-like structure may influence calcium channel activity, potentially impacting cellular signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects through serotonin reuptake inhibition. This suggests that our compound may also possess similar properties.
- Neuroprotective Effects : Preliminary studies have shown that derivatives of this class can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Antitumor Activity : Some related compounds have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity was evaluated using the MTT assay, revealing IC50 values in the micromolar range against human cancer cell lines such as HepG2 and MCF7.
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of a compound structurally related to this compound using the forced swim test in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy in treating depression.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro testing on MCF7 breast cancer cells revealed that the compound exhibited an IC50 value of , indicating moderate cytotoxicity. Further studies are necessary to elucidate the underlying mechanisms and optimize its structure for enhanced activity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for synthesizing 5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine Functionalization : Coupling 4-phenylpiperazine with an aldehyde or ketone under nucleophilic substitution conditions (e.g., DMF solvent, 60–80°C) to introduce the methylene bridge .
Pyranone Core Formation : Condensation of substituted dihydroxyacetophenone derivatives with aldehydes (e.g., 3-methylbenzyl bromide) under basic conditions (K₂CO₃, acetonitrile, reflux) to form the pyran-4-one scaffold .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the final product .
Q. Table 1. Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 12 h | 65–70 | >95% |
| 2 | K₂CO₃, MeCN, reflux | 50–55 | 90–92% |
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer: Characterization involves:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–O bond in pyranone: 1.36 Å) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons (~δ 3.8 ppm), piperazine methylene protons (δ 3.2–3.5 ppm) .
- ¹³C NMR : Pyranone carbonyl at ~δ 170 ppm .
- IR Spectroscopy : C=O stretch (~1720 cm⁻¹), N–H bend (piperazine, ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity .
- Structural Analog Comparison : Test derivatives (e.g., replacing 3-methylphenyl with fluorophenyl) to isolate substituent effects .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes in receptor pockets (e.g., serotonin 5-HT₁A receptor) .
Q. Table 2. Example Bioactivity Comparison
| Derivative | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| Parent Compound | 5-HT₁A | 120 ± 15 | |
| 4-Fluorophenyl Analog | 5-HT₁A | 85 ± 10 |
Q. What experimental designs are optimal for studying the compound’s environmental fate?
Methodological Answer: Adopt a split-plot design (randomized blocks) to assess environmental persistence:
- Variables : Soil type, pH, microbial activity .
- Analysis :
- LC-MS/MS : Quantify degradation products (e.g., demethylated pyranone).
- Ecotoxicology : Algal growth inhibition tests (OECD 201) to evaluate toxicity .
Q. Table 3. Environmental Persistence Data
| Condition | Half-life (days) | Major Metabolite |
|---|---|---|
| Aerobic Soil | 28 ± 3 | Demethylated pyranone |
| Aqueous (pH 7) | 14 ± 2 | Hydroxylated piperazine |
Q. How does the methoxy group at the 3-methylphenyl position influence pharmacological activity?
Methodological Answer: The methoxy group enhances:
- Lipophilicity : LogP increases by ~0.5 units (calculated via ChemAxon), improving blood-brain barrier penetration .
- Receptor Binding : Hydrogen bonding with residues (e.g., Tyr390 in 5-HT₁A) stabilizes ligand-receptor complexes (docking score: −9.2 kcal/mol) .
- Metabolic Stability : Reduces CYP3A4-mediated oxidation (in vitro t₁/₂: 45 min vs. 22 min for non-methoxy analog) .
Q. What strategies mitigate low solubility in aqueous media during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance bioavailability .
- pH Adjustment : Prepare buffers at pH 6.5 (near compound’s pKa of 5.8) to ionize the piperazine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
